molecular formula C6H6F2N2O2 B1469280 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1342130-35-1

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1469280
M. Wt: 176.12 g/mol
InChI Key: KCLCELLKUDRQFF-UHFFFAOYSA-N
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Description

“1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a carboxylic acid group (-COOH) and a 2,2-difluoroethyl group attached to the pyrazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring


Scientific Research Applications

Synthesis and Biological Activities

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid belongs to the family of pyrazole carboxylic acid derivatives, which are crucial scaffolds in medicinal chemistry due to their diverse biological activities. These compounds serve as building blocks for synthesizing various biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The synthesis of these derivatives and their applications in the field of medicinal chemistry highlight the compound's significance in drug development and therapeutic interventions (Cetin, 2020).

Environmental Persistence and Bioaccumulation Concerns

Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), has raised concerns regarding their environmental persistence and bioaccumulation potential. Studies reveal that the bioaccumulation of PFCAs is directly related to the length of the compound's fluorinated carbon chain. However, PFCAs with shorter chains (less than seven fluorinated carbons) are not considered bioaccumulative according to regulatory criteria, indicating a lower environmental impact compared to longer-chain PFCAs (Conder et al., 2008).

Degradation and Environmental Fate

The environmental degradation and fate of polyfluoroalkyl chemicals, including PFCAs, have been extensively studied. Microbial degradation plays a significant role in converting these chemicals into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), among others. Understanding the degradation pathways, half-lives, and defluorination potential of these compounds is crucial for assessing their environmental impact and for the development of effective remediation strategies (Liu & Avendaño, 2013).

Transition to Fluorinated Alternatives

The transition to fluorinated alternatives aims to reduce the environmental and health impacts associated with long-chain PFCAs and PFSAs. This review discusses over 20 fluorinated substances used in various industrial applications, highlighting the need for further research to assess their safety and environmental releases. The limited availability of information on these alternatives complicates risk assessment and management, underscoring the importance of generating missing data for meaningful evaluations (Wang et al., 2013).

properties

IUPAC Name

2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-5(8)3-10-4(6(11)12)1-2-9-10/h1-2,5H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLCELLKUDRQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

CAS RN

1342130-35-1
Record name 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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